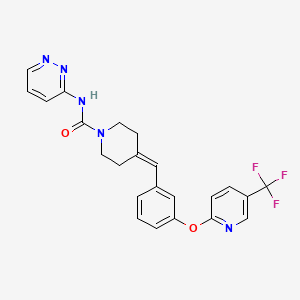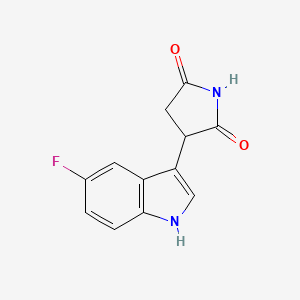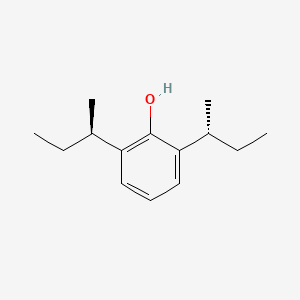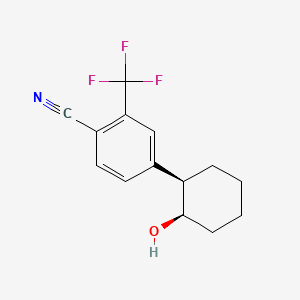![molecular formula C20H19ClN4 B1679746 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine](/img/structure/B1679746.png)
2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine
Overview
Description
PF-9366 is a chemical compound known for its role as an inhibitor of methionine adenosyltransferase 2A (Mat2A). This enzyme is crucial in the biosynthesis of S-adenosylmethionine, a key molecule involved in methyl transfer reactions and polyamine biosynthesis.
Mechanism of Action
Target of Action
PF-9366, also known as PF 9366-Bio-X, 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethan-1-amine, PF9366, PF 9366, or PF 9366 - Bio-X, is an allosteric inhibitor of the enzyme Methionine Adenosyltransferase 2A (MAT2A) . MAT2A is the extrahepatic isoform of the enzyme and is often deregulated in various types of cancer .
Mode of Action
PF-9366 binds to an allosteric site on MAT2A, which overlaps with the binding site for the MAT2A regulator, Mat2B . This binding alters the MAT2A active site, resulting in increased substrate affinity and decreased enzyme turnover .
Biochemical Pathways
MAT2A is involved in the synthesis of S-Adenosyl-L-methionine (SAM), a universal methyl donor in human cells . By inhibiting MAT2A, PF-9366 reduces the cellular production of SAM . This affects various biochemical pathways, including those involving PRMT5-dependent mRNA splicing and DNA damage .
Result of Action
The inhibition of MAT2A by PF-9366 leads to a reduction in the proliferation of cancer cells . It has been observed to inhibit cellular SAM production with an IC50 of 1.2 μM in H520 lung carcinoma cells .
Action Environment
The efficacy and stability of PF-9366 can be influenced by various environmental factors. For instance, the compound is air and light sensitive, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it’s important to store PF-9366 under appropriate conditions to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
PF-9366 plays a significant role in biochemical reactions by inhibiting Mat2A, an enzyme involved in the synthesis of S-Adenosyl-L-methionine (SAM), a universal methyl donor in human cells . PF-9366 inhibits cellular SAM production with an IC50 of 1.2 μM in H520 lung carcinoma cells .
Cellular Effects
PF-9366 has been shown to have a profound impact on various types of cells and cellular processes. It influences cell function by reducing the production of SAM, which is involved in a variety of cellular processes, including gene expression and cell signaling .
Molecular Mechanism
The molecular mechanism of action of PF-9366 involves its binding to an allosteric site on Mat2A that overlaps with the binding site for the Mat2A regulator, Mat2B . This allosteric binding alters the Mat2A active site, resulting in increased substrate affinity and decreased enzyme turnover .
Temporal Effects in Laboratory Settings
It is known that PF-9366 is a potent and selective inhibitor of Mat2A, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
PF-9366 is involved in the metabolic pathway of methionine metabolism, specifically in the synthesis of SAM . It interacts with the enzyme Mat2A and its regulator Mat2B .
Preparation Methods
The synthesis of PF-9366 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the triazoloquinoline scaffold through a series of cyclization reactions.
Functional group introduction: Specific functional groups, such as the chloro and dimethylamino groups, are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for PF-9366 would likely involve optimization of these synthetic steps to ensure scalability and cost-effectiveness. This includes the use of automated synthesis equipment and large-scale purification techniques.
Chemical Reactions Analysis
PF-9366 undergoes various chemical reactions, including:
Oxidation: PF-9366 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on PF-9366, such as reducing nitro groups to amines.
Substitution: PF-9366 can undergo substitution reactions where specific functional groups are replaced with others.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
PF-9366 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: PF-9366 is used as a tool compound to study the inhibition of methionine adenosyltransferase 2A and its effects on S-adenosylmethionine biosynthesis.
Biology: In biological research, PF-9366 is used to investigate the role of methionine adenosyltransferase 2A in cellular processes, including methylation and polyamine biosynthesis.
Comparison with Similar Compounds
PF-9366 is unique in its ability to selectively inhibit methionine adenosyltransferase 2A. Similar compounds include:
MAT2A-IN-10: An orally active inhibitor of methionine adenosyltransferase 2A with potent activity.
MAT2A-IN-11: A selective inhibitor of methionine adenosyltransferase 2A with high potency.
AG-270: An allosteric and orally active inhibitor of methionine adenosyltransferase 2A.
Compared to these compounds, PF-9366 has shown specific binding to the allosteric site of methionine adenosyltransferase 2A, making it a valuable tool for studying the enzyme’s regulation and potential therapeutic applications .
Properties
IUPAC Name |
2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLASWLQCMKZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


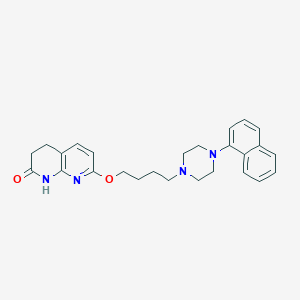
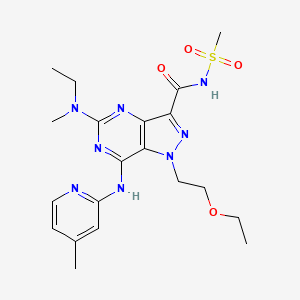
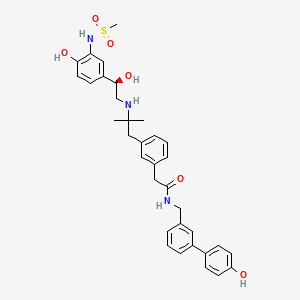

![4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile](/img/structure/B1679670.png)
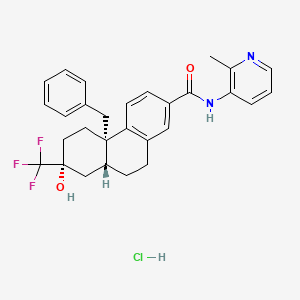
![N-[(1S)-2-[(4-fluorophenyl)methyl-methylamino]-2-oxo-1-phenylethyl]-2-[[2-(4-propan-2-yloxyphenyl)benzoyl]amino]quinoline-6-carboxamide](/img/structure/B1679673.png)
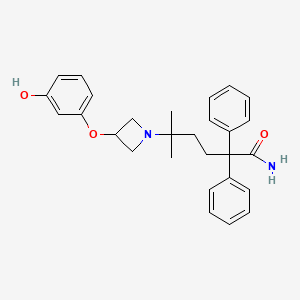
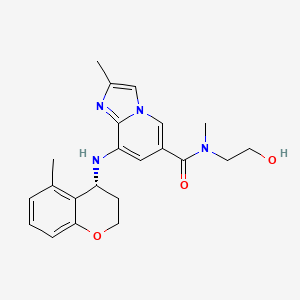
![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)
